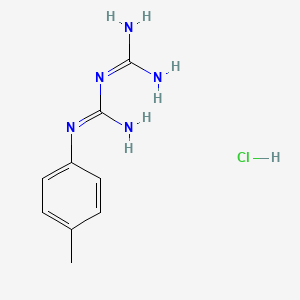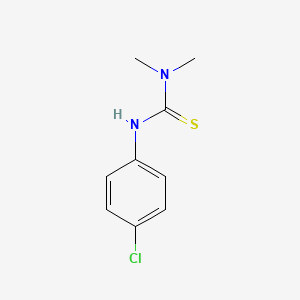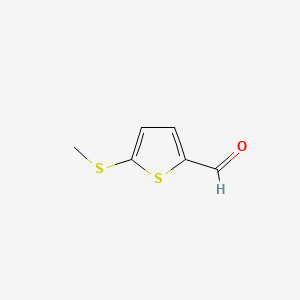![molecular formula C10H8F6N2O B1349843 2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide CAS No. 244022-74-0](/img/structure/B1349843.png)
2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide, also known as BTT-3033, is a novel small molecule that has shown promising results in scientific research applications. This compound was first synthesized in 2010 and has since been studied for its potential therapeutic effects.
Scientific Research Applications
Synthesis and Material Applications
A novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), has been synthesized and used to create a series of new fluorine-containing polyimides. These polyimides exhibit good thermal stability, outstanding mechanical properties, and solubility in various organic solvents, making them potentially useful in high-temperature and electronic applications (D. Yin et al., 2005).
Biochemical Research
Compounds featuring the 3,5-bis(trifluoromethyl)phenyl group have been studied for their potential in inhibiting NF-kappaB and AP-1 gene expression. Substantial research has gone into understanding the structure-activity relationships of these compounds, aiming to improve oral bioavailability and provide insights into the design of therapeutic agents (M. Palanki et al., 2000).
Antimicrobial Activity
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus and M. tuberculosis, comparable to that of standard drugs like rifampicin. These findings highlight the potential of these compounds in addressing antibiotic resistance challenges (A. Bąk et al., 2020).
Catalytic and Synthetic Applications
Bis[3,5-bis(trifluoromethyl)phenyl] diselenide has been identified as a highly reactive and selective catalyst for Baeyer-Villiger oxidations with aqueous hydrogen peroxide, demonstrating its potential in organic synthesis and green chemistry (G. ten Brink et al., 2001).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target the respiratory system .
Mode of Action
It is suggested that similar compounds can activate csf for the asymmetric nucleophilic fluorination of sulfoniums .
Biochemical Pathways
It is known that similar compounds can catalyze a variety of bond-forming reactions such as c-c, c-n, c-o, c-s, and c-hal in high yields and excellent levels of enantiocontrol .
Result of Action
Similar compounds have been found to exhibit hazardous effects on the respiratory system .
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)6-1-5(3-8(17)18-19)2-7(4-6)10(14,15)16/h1-2,4,19H,3H2,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYSBKCOGRNGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)


